Propane-1,1,2,3-tetracarboxylic acid
Description
Propane-1,1,2,3-tetracarboxylic acid (PTCA) is an aliphatic polycarboxylic acid with four carboxylic acid groups positioned on a three-carbon chain. This structural configuration grants it high acidity and strong chelating capabilities, making it valuable in industrial applications such as detergent formulations and metal sequestration .
Properties
CAS No. |
63247-16-5 |
|---|---|
Molecular Formula |
C7H8O8 |
Molecular Weight |
220.13 g/mol |
IUPAC Name |
propane-1,1,2,3-tetracarboxylic acid |
InChI |
InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
NJKRDXUWFBJCDI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation of Diethyl Malonate and Diethyl Fumarate
Reaction Mechanism and Procedure
The Claisen condensation between diethyl malonate and diethyl fumarate is a widely documented method for synthesizing tetraethyl propane-1,1,2,3-tetracarboxylate, which is subsequently hydrolyzed to the target acid. The reaction proceeds as follows:
Alkylation of Diethyl Malonate with 1,3-Dibromopropane
Synthetic Pathway
This three-step method, adapted from cyclopentane-1,2-dicarboxylic acid synthesis, involves:
- Alkylation :
- Cyclization :
- The linear tetraester undergoes base-mediated cyclization to form a cyclopentane derivative.
- Hydrolysis :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Propane-1,1,2,3-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Propane-1,1,2,3-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which propane-1,1,2,3-tetracarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)
- Structure : Three carboxylic groups at positions 1, 2, and 3.
- Molecular Formula : C₆H₈O₆ (vs. PTCA: C₇H₈O₈).
- Applications : Used in biochemical studies and as a reference in metabolic pathway analyses .
- Key Differences :
Ethane-1,1,2-tricarboxylic Acid
- Structure : Three carboxylic groups on a two-carbon chain.
- Applications : Used as a phosphate-free detergent builder but less effective than PTCA due to fewer functional groups .
- Key Differences :
- Chelation Efficiency : PTCA’s longer carbon chain and additional carboxylic group improve its ability to sequester Ca²⁺ and Mg²⁺ ions in hard water.
Benzene-1,2,4,5-tetracarboxylic Acid
- Structure : Aromatic tetracarboxylic acid.
- Applications : Used in metal-organic frameworks (MOFs) for heavy metal adsorption .
- Key Differences :
- Rigidity vs. Flexibility : The aromatic backbone of benzene tetracarboxylic acid creates rigid MOFs, whereas PTCA’s aliphatic chain may yield more flexible structures with distinct adsorption kinetics.
Aconitic Acid (Propene-1,2,3-tricarboxylic Acid)
- Structure : Unsaturated tricarboxylic acid (C₆H₆O₆).
- Applications : Food acidulant and precursor to biodegradable polymers .
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Carboxylic Groups | Molecular Formula | Key Applications | Chelating Strength (Relative) |
|---|---|---|---|---|
| Propane-1,1,2,3-tetracarboxylic acid | 4 | C₇H₈O₈ | Detergents, organic synthesis | High |
| Propane-1,2,3-tricarboxylic acid | 3 | C₆H₈O₆ | Biochemical studies | Moderate |
| Ethane-1,1,2-tricarboxylic acid | 3 | C₅H₆O₆ | Detergent builders | Low |
| Benzene-1,2,4,5-tetracarboxylic acid | 4 | C₁₀H₆O₈ | MOFs for metal adsorption | Very High (rigid framework) |
Research Findings
- Detergent Applications : PTCA’s sodium salts outperform tricarboxylic acids in phosphate-free detergents due to superior Ca²⁺ binding, with a recommended builder:surfactant ratio of 1:3 to 35:1 .
- Analytical Identification : PTCA exhibits a distinct ESI-MS/MS fragmentation pattern (m/z 219 → m/z 173 via HCOOH loss), aiding its identification in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
